3,4-Dichloroaniline-13C6
Overview
Description
3,4-Dichloroaniline-13C6, also known as 3,4-Dichlorobenzenamine, is an aromatic amine . It is a model environmental contaminant and an important precursor for the synthesis and degradation product of several herbicides . It is also a metabolite of the commonly applied herbicide, 3,4-dichloropropionanilide or propanil .
Synthesis Analysis
3,4-Dichloroaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . The synthesis process involves several steps, including the hydrogenation reaction, catalyst recovery, and distillation .Molecular Structure Analysis
The molecular formula of 3,4-Dichloroaniline-13C6 is C6H5Cl2N . The molecular weight is 167.97 .Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dichloroaniline-13C6 is 167.97 . It is stored at room temperature away from light and moisture .Scientific Research Applications
Environmental Bioremediation
3,4-Dichloroaniline: is a major metabolite of phenylurea herbicides and is known for its environmental persistence and toxicity. Research has shown that certain microorganisms, such as Acinetobacter soli , can degrade this compound, which could be crucial for the bioremediation of environments contaminated by herbicides . The degradation pathway involves the conversion of 3,4-Dichloroaniline to less harmful substances like 4,5-dichlorocatechol, highlighting its potential in detoxifying polluted sites.
Algal Biodegradation
The green alga Chlorella pyrenoidosa has been studied for its ability to degrade and remove 3,4-Dichloroaniline from water . This alga can significantly reduce the concentration of this toxic chemical, converting it into less toxic metabolites. This application is particularly relevant for the treatment of aquatic environments contaminated with industrial effluents containing 3,4-Dichloroaniline.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,4-Dichloroaniline-13C6 is the blood . It is a methaemoglobin producer in humans and experimental animals .
Mode of Action
3,4-Dichloroaniline-13C6, and also the 2,4- and 2,5- isomers, are methaemoglobin producers . This effect is caused by the N-hydroxylated metabolites . In vitro, N-hydroxy-3,4-dichloroaniline and 6-hydroxy-3,4-dichloroaniline were identified as methaemoglobin-producing metabolites of 3,4-dichloroaniline .
Pharmacokinetics
Given its role as a methaemoglobin producer, it can be inferred that the compound is absorbed and metabolized in the body to produce n-hydroxylated metabolites, which then interact with hemoglobin to produce methaemoglobin .
Result of Action
The main result of the action of 3,4-Dichloroaniline-13C6 is the production of methaemoglobin . Methaemoglobin is a form of hemoglobin that has been oxidized to Fe(III), rendering it unable to bind and transport oxygen effectively. This can lead to methaemoglobinemia, a condition characterized by an elevated level of methaemoglobin in the blood, which can cause symptoms such as cyanosis, headache, fatigue, shortness of breath, and in severe cases, death.
Action Environment
The action, efficacy, and stability of 3,4-Dichloroaniline-13C6 can be influenced by various environmental factors. For instance, the compound is very toxic to aquatic life with long-lasting effects . Therefore, its release to the environment should be avoided . Furthermore, the compound should be handled only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYWXFYBZPNOFX-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514654 | |
Record name | 3,4-Dichloro(~13~C_6_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89059-40-5 | |
Record name | 3,4-Dichloro(~13~C_6_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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